Lactic Acid Ethyl Carbonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5700-72-1 |
|---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
2-ethoxycarbonyloxypropanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3-10-6(9)11-4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
JFCWMIUUZIJCCJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC(C)C(=O)O |
Canonical SMILES |
CCOC(=O)OC(C)C(=O)O |
Synonyms |
Carbonic Acid, Ethyl Ester, Ester with Lactic Acid; 2-[(Ethoxycarbonyl)oxy]propanoic Acid |
Origin of Product |
United States |
Structural Analysis and Stereochemical Considerations of Lactic Acid Ethyl Carbonate
Advanced Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of Lactic Acid Ethyl Carbonate, providing detailed information on its connectivity, functional groups, and conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Isomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton and analysis of isomeric purity.
In ¹H NMR spectroscopy, the protons of the ethyl group and the lactate (B86563) moiety would exhibit characteristic chemical shifts and coupling patterns. The ethoxy group's methylene (B1212753) protons (-O-CH₂-CH₃) are expected to appear as a quartet, while the terminal methyl protons (-O-CH₂-CH₃) would be a triplet. The methine proton on the chiral carbon of the lactate unit (-CH(CH₃)-) would present as a quartet, coupled to the adjacent methyl protons, which in turn would appear as a doublet.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. rsc.orgurv.cat The spectrum would show distinct signals for the carbonyl carbons of the carbonate and the carboxylic acid, the carbons of the ethyl group, and the carbons of the lactate backbone. The chemical shifts are sensitive to the electronic environment, confirming the presence of the carbonate and ester functionalities. rsc.org
Table 1: Predicted NMR Spectral Data for this compound This table presents theoretical chemical shift (δ) values based on analogous structures.
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | -COOH | 10.0 - 12.0 | Singlet (broad) |
| -O-CH(CH₃)- | 4.9 - 5.2 | Quartet | |
| -O-CH₂-CH₃ | 4.1 - 4.3 | Quartet | |
| -CH(CH₃)- | 1.5 - 1.7 | Doublet | |
| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet | |
| ¹³C | -COOH | 170 - 175 | - |
| O-C=O-O | 153 - 156 | - | |
| -O-CH(CH₃)- | 72 - 76 | - | |
| -O-CH₂-CH₃ | 64 - 68 | - | |
| -CH(CH₃)- | 16 - 20 | - | |
| -O-CH₂-CH₃ | 13 - 15 | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by measuring the vibrations of its bonds. core.ac.uk For this compound, these techniques can confirm the presence of key structural motifs.
The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. researchgate.net The carboxylic acid carbonyl and the carbonate carbonyl are expected to have distinct frequencies, typically in the range of 1700-1800 cm⁻¹. aip.org The C-O stretching vibrations from the ester and ether-like linkages will also produce strong signals, usually between 1000 and 1300 cm⁻¹. The broad absorption from the O-H stretch of the carboxylic acid group is another key indicator, appearing in the 2500-3300 cm⁻¹ region. researchgate.net
Raman spectroscopy provides complementary information. nih.gov While C=O stretches are also visible in Raman spectra, non-polar bonds often give stronger signals. This technique is particularly useful for analyzing the carbon backbone and can be sensitive to conformational changes and crystallinity in a sample. nih.govresearchgate.net
Table 2: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| O-H Stretch (broad) | Carboxylic Acid | 2500 - 3300 | IR |
| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850 - 3000 | IR, Raman |
| C=O Stretch | Carbonate | 1780 - 1820 | IR, Raman |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | IR, Raman |
| C-O Stretch | Ester/Carbonate | 1000 - 1300 | IR |
Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Abundance Profiling
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₆H₁₀O₅), the calculated molecular weight is 162.14 g/mol . scbt.com High-resolution mass spectrometry can confirm this mass with high precision, corroborating the molecular formula.
Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. Key fragmentation pathways could include the loss of the ethyl group (•C₂H₅), the ethoxy group (•OC₂H₅), or carbon dioxide (CO₂) from the carbonate moiety. Cleavage at the ester linkage is also a probable fragmentation event. Analysis of these fragment ions helps to piece together the molecular structure.
Advanced MS techniques can also be used for isotopic analysis. For instance, the use of isotopically labeled versions, such as with ¹³C, can help trace the metabolic or degradation pathways of the compound. nih.gov Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is another powerful method that can map the distribution of a compound within a complex sample. nih.gov
Chirality and Enantiomeric Purity Assessment in this compound
The central carbon of the lactate unit in this compound is a stereocenter, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (S)-Lactic Acid Ethyl Carbonate and (R)-Lactic Acid Ethyl Carbonate. The biological and material properties of these enantiomers can differ significantly, making the assessment of enantiomeric purity a critical aspect of its characterization. ncsu.edu
Chromatographic Techniques for Stereoisomer Separation and Quantification
Chromatography is the most widely used technique for separating and quantifying the enantiomers of a chiral compound. mdpi.com
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for this purpose. mdpi.comresearchgate.net CSPs are designed to interact differently with each enantiomer, causing one to be retained on the column longer than the other, thus achieving separation. Columns based on polysaccharides (like amylose (B160209) or cellulose (B213188) derivatives, e.g., Chiralpak IA) or macrocyclic antibiotics (e.g., teicoplanin or ristocetin (B1679390) based columns) have been shown to be effective for separating derivatives of lactic acid. mdpi.comresearchgate.net
Gas Chromatography (GC) on a chiral column is another effective method. jfrm.ru Alternatively, the enantiomers can be derivatized with a chiral reagent (like L-menthol) to form diastereomers. researchgate.netnih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column coupled with a mass spectrometer (GC-MS) for detection and quantification. researchgate.netnih.gov
Table 3: Example Chromatographic Methods for Chiral Separation of Lactic Acid Derivatives
| Technique | Chiral Selector / Column | Mobile Phase / Conditions | Analyte | Reference |
|---|---|---|---|---|
| HPLC | Chiralpak IA (amylose-based) | Hexane / 2-Propanol | 2-Nitrobenzyl lactate | mdpi.comresearchgate.net |
| HPLC | Astec Chirobiotic T (Teicoplanin) | Reversed-phase | Lactic Acid | mdpi.com |
| GC-MS | Derivatization with L-menthol and acetyl chloride | DB-5 MS capillary column | Lactic Acid | mdpi.comnih.gov |
| GC | Cyclosil-B (chiral column) | Nitrogen carrier gas, temperature gradient | Lactic Acid derivatives | jfrm.ru |
Optical Rotation and Circular Dichroism Studies
Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light. This property is measured using a polarimeter.
Optical Rotation is a fundamental property of a chiral substance. pressbooks.pub The specific rotation, [α], is a standardized measure of this effect. The (S) and (R) enantiomers of this compound will rotate light to an equal extent but in opposite directions (e.g., +x° and -x°). pressbooks.pub For example, pure (+)-lactic acid has a specific rotation [α]D of +3.82. pressbooks.pub Measuring the optical rotation of a sample allows for the calculation of its enantiomeric excess (ee), which is a measure of its purity.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org A CD spectrum plots this difference in absorption against wavelength. Chiral molecules exhibit characteristic CD signals, known as Cotton effects, which can be positive or negative. researchgate.net The CD spectrum provides a "fingerprint" for a specific enantiomer and its conformation, allowing for the unambiguous determination of its absolute configuration when compared to theoretical calculations or known standards. libretexts.orgresearchgate.net
Computational Chemistry Approaches to Molecular Geometry and Conformer Prediction
Computational chemistry serves as a powerful tool for elucidating the three-dimensional structures and energetic profiles of molecules. Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in predicting molecular geometries, bond lengths, bond angles, and the relative energies of different conformers.
For instance, studies on lactic acid have identified multiple stable conformers, with the lowest energy form being stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. psu.edu Theoretical calculations have been successful in predicting the relative energies of various conformers of lactic acid, which have been experimentally verified. psu.edu
Similarly, computational analyses of simple carbonates like dimethyl carbonate and diethyl carbonate have revealed the existence of different conformers, such as the cis-cis and cis-trans forms. researchgate.net The cis-cis conformer is generally found to be the most stable. researchgate.net These computational models are crucial for understanding the vibrational spectra and thermodynamic properties of these compounds. researchgate.net
By integrating the findings from computational studies on lactic acid and simple carbonates, a theoretical model for the geometry and conformers of this compound can be constructed. The molecule's structure will be dictated by the rotational possibilities around several key single bonds, leading to a variety of potential conformers. The relative stability of these conformers will be influenced by a combination of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding.
Interactive Data Table: Predicted Conformational Data of Related Compounds
| Compound | Computational Method | Key Findings |
| Lactic Acid | DFT(B3LYP)/6-311++G(d,p), MP2/6-31G(d,p) | The most stable conformer (SsC) features a cis carboxylic group and an intramolecular hydrogen bond between the α-hydroxy group and the carbonyl oxygen. psu.edu |
| Dimethyl Carbonate | B3LYP/6-31++G** | The ground state conformer is the cis-cis form, with a higher energy cis-trans conformer also identified. researchgate.net |
| Diethyl Carbonate | Photoabsorption Spectroscopy | Electronic spectra have been investigated to understand its molecular properties. researchgate.net |
While direct experimental or computational data for this compound remains a subject for future research, the application of established computational methodologies, guided by the principles gleaned from related molecules, provides a robust framework for predicting its structural and stereochemical attributes. Further computational investigations would be invaluable in precisely determining the bond lengths, bond angles, and dihedral angles for the most stable conformers of this compound, thereby providing a more complete picture of its molecular architecture.
Synthetic Pathways and Methodologies for Lactic Acid Ethyl Carbonate
Classical Esterification Routes for Lactic Acid Ethyl Carbonate Synthesis
A plausible and classical route for the synthesis of this compound involves the reaction of lactic acid with ethyl chloroformate. This reaction is a form of acylation, where the hydroxyl group of lactic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction typically requires a base to neutralize the hydrochloric acid byproduct.
Mechanism: The synthesis mechanism proceeds via a nucleophilic acyl substitution.
Activation: A base, often a tertiary amine like triethylamine (B128534) or pyridine, is used to deprotonate the carboxylic acid group of lactic acid, although the primary reaction site is the hydroxyl group. The base also serves to scavenge the HCl produced during the reaction.
Nucleophilic Attack: The oxygen atom of the hydroxyl group on lactic acid attacks the carbonyl carbon of ethyl chloroformate.
Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion to form the stable carbonate product and the protonated base.
While this pathway is chemically sound and is used for creating similar carbonate structures and for the derivatization of lactic acid for analytical purposes, specific studies optimizing this reaction for the bulk synthesis of this compound, including detailed data on catalyst efficiency, temperature effects, and solvent selection, are not found in the reviewed literature. tandfonline.comnih.govnih.gov
There is no available scientific literature describing the enzymatic synthesis of this compound. While enzymatic synthesis is a well-explored field for compounds like ethyl lactate (B86563), using lipases to catalyze the esterification, this approach has not been documented for the formation of the carbonate bond in this compound. nih.govgoogle.com
No specific research detailing the synthesis of this compound through transesterification processes could be identified. Transesterification is commonly used to produce alkyl lactates from other esters or from polylactic acid, but its application to form the specific ethyl carbonate moiety on a lactic acid backbone is not described in the available literature. nih.govjlu.edu.cn
Novel Synthetic Strategies for this compound
The synthesis route involving the ring-opening of lactide with ethanol (B145695) produces ethyl lactate, not this compound. This section of the proposed outline appears to be based on a conflation of the two distinct chemical compounds. The ring-opening of lactide, a cyclic dimer of lactic acid, with ethanol breaks the ester bonds within the lactide to form two molecules of ethyl lactate. This process does not create the carbonate functional group required for this compound.
Carbonylation reactions, which introduce carbon monoxide (CO) into molecules, are a key strategy for producing some carbonates, such as dimethyl carbonate from methanol. researchgate.net However, no studies were found that apply carbonylation reactions to lactic acid or its derivatives to specifically form the ethyl carbonate group, resulting in this compound.
Green Chemistry Principles in Ethyl Lactate Production
The production of ethyl lactate serves as a prime example of the application of green chemistry principles. uobasrah.edu.iq This bio-based solvent is derived from the esterification of lactic acid and ethanol, both of which can be sourced from the fermentation of biomass like corn starch. uobasrah.edu.iqpsu.edu Its life cycle and properties align with several of the twelve principles of green chemistry. psu.edu
Key green aspects of ethyl lactate production include:
Use of Renewable Feedstocks : Both lactic acid and ethanol are readily produced from renewable biomass, moving away from petrochemical dependency. psu.edutuhh.de
Designing Safer Chemicals : Ethyl lactate is recognized for its low toxicity, biodegradability, and non-carcinogenic nature. psu.eduresearchgate.net It is considered an environmentally benign solvent. aidic.itheteroletters.org
Catalysis : The use of catalysts, particularly heterogeneous ones, in place of stoichiometric reagents like mineral acids, prevents waste and avoids corrosive conditions. psu.edu This aligns with the push for catalytic reagents over stoichiometric ones.
Design for Energy Efficiency : Process intensification methods, such as reactive distillation, combine reaction and separation into a single unit. aidic.iteuropa.eu This approach reduces capital costs and lowers energy consumption. psu.edu
Waste Prevention : The development of chemical recycling routes for post-consumer poly(lactic acid) (PLA) to produce ethyl lactate exemplifies a circular economy approach, turning plastic waste into a valuable green solvent. tuhh.debath.ac.uk
Catalytic Systems in Ethyl Lactate Synthesis
Catalysis is central to the efficient and environmentally friendly synthesis of ethyl lactate. The primary methods include the direct esterification of lactic acid with ethanol and the transesterification of lactic acid oligomers or other esters. nih.govresearchgate.net Both homogeneous and heterogeneous catalysts are employed to accelerate these reactions, each offering distinct advantages and challenges.
Heterogeneous Catalysts: Design, Characterization, and Performance
Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture, potential for regeneration, and reduced corrosivity (B1173158) compared to traditional mineral acid catalysts. psu.edu Solid acid catalysts are the most common type used for ethyl lactate synthesis.
Design and Characterization: The design of effective heterogeneous catalysts often involves creating solid materials with a high density of acid sites. Common examples include:
Ion-exchange resins : Materials like Amberlyst 15 and Amberlyst 46 are frequently studied and show high catalytic activity. europa.eubohrium.comnih.gov
Supported metal oxides : Tungsten oxide supported on montmorillonite (B579905) (W/MMT) and other metal oxides on various supports are effective. researchgate.net
Zeolites : GaUSY zeolites, prepared by post-synthetic galliation, have been used for producing bio-derived ethyl lactate. ethz.ch
Modified natural materials : Sulfonated diatomaceous earth (DE-AC) has been shown to have a high number of total acid sites. researchgate.net
Zirconium-based catalysts : Basic zirconium carbonate has demonstrated high efficiency in converting dihydroxyacetone to ethyl lactate, showcasing the potential of catalysts with both acid and base sites. rsc.org
Catalyst characterization is crucial for understanding their properties and performance. Techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and temperature-programmed desorption of ammonia (B1221849) (NH3-TPD) are used to analyze the physical and chemical characteristics, including the nature and number of acid sites. researchgate.netacs.org
Performance: The performance of heterogeneous catalysts is evaluated based on factors like reactant conversion, product yield, selectivity, and reusability. For instance, in the esterification of lactic acid, Amberlyst 46 has been shown to reach 98% of the equilibrium conversion within two hours. nih.gov Some catalysts, like sulfonated diatomaceous earth (DE-AC) and tungsten-supported montmorillonite (W/MMT), have demonstrated excellent reusability for multiple consecutive cycles. researchgate.net The table below summarizes the performance of various heterogeneous catalysts in ethyl lactate production.
| Catalyst | Reaction | Key Findings | Yield/Conversion | Reference |
|---|---|---|---|---|
| Amberlyst 46 | Esterification of Lactic Acid | Showed the highest catalytic activity among tested resins. | Reached 98% of equilibrium conversion in 2 hours. | nih.gov |
| Sulfonated Diatomaceous Earth (DE-AC) | Esterification | High total acid sites (2981 µmol/g) and good reusability. | 58.55% yield of ethyl lactate. | researchgate.net |
| Tungsten-supported Montmorillonite (W/MMT) | Esterification | Good reusability over five cycles. | 47.56% yield of ethyl lactate. | researchgate.net |
| Basic Zirconium Carbonate | Conversion of Dihydroxyacetone | Synergistic effect of acid and base sites; good recyclability. | 85.3% yield of ethyl lactate with 100% DHA conversion. | rsc.org |
| V2O5/g-C3N4 | Aerobic Oxidation of Ethyl Lactate | High activity and selectivity due to surface-chemisorbed oxygen. | 96.2% conversion of ethyl lactate. | acs.orgnih.gov |
Homogeneous Catalysts: Ligand Effects and Reaction Control
While heterogeneous catalysts offer process advantages, homogeneous catalysts often exhibit higher activity and selectivity under milder reaction conditions. Research in this area focuses on designing metal complexes where the ligands can be tuned to control the reaction precisely.
Ligand Effects and Reaction Control: In homogeneous catalysis, the ligand environment around the metal center is critical. For instance, in the synthesis of lactates from biomass, the choice of ligands can influence the catalyst's stability and activity. acs.org Soluble bases can act as homogeneous catalysts, promoting the necessary isomerization and rearrangement steps in the conversion of sugars to lactic acid. acs.org
Metal salts, particularly those of rare earth metals, have been identified as highly efficient homogeneous catalysts due to their strong Lewis acidity, achieving high yields of lactate. acs.org For the transesterification of lactic acid oligomers, anhydrous FeCl3 has been used effectively. nih.govnih.gov Vanadium-based homogeneous catalysts, such as VO(acac)2, have shown excellent conversion and 100% selectivity for the oxidation of ethyl lactate to ethyl pyruvate (B1213749) under mild, room-temperature conditions. researchgate.net
The development of water-soluble ligands is a key strategy to bridge homogeneous and heterogeneous catalysis, allowing for high activity in aqueous media and easier catalyst recovery.
| Catalyst | Reaction | Key Findings | Yield/Conversion | Reference |
|---|---|---|---|---|
| Anhydrous FeCl3 | Transesterification of Lactic Acid Oligomers | Effective Lewis acid catalyst for alcoholysis. Activation energy of 64.35 kJ·mol−1. | Kinetically modeled. | nih.govnih.gov |
| VO(acac)2 | Oxidative Dehydrogenation of Ethyl Lactate | Operates at room temperature with 100% selectivity to ethyl pyruvate. | Up to 83% conversion. | researchgate.net |
| Rare Metal Salts (e.g., Erbium) | Conversion of Glucose to Lactates | High Lewis acidity leads to high efficiency. | Yields over 85% reported for lactic acid. | acs.org |
| Preyssler Acid | Esterification of Lactic Acid | Eco-friendly solid acid catalyst used homogeneously. | Activation energy and rate constants calculated. | akjournals.com |
Solvent-Free and Supercritical Fluid Synthesis Approaches
To further enhance the green credentials of ethyl lactate production, methods that eliminate traditional organic solvents are being developed. These include solvent-free reactions and the use of supercritical fluids.
Solvent-Free Synthesis: Solvent-free approaches reduce waste and simplify product purification. Catalyst-free methodologies for synthesizing derivatives using ethyl lactate as a reagent and solvent have been reported, highlighting its dual role. heteroletters.orgtandfonline.com In some cases, the reaction to produce ethyl lactate can be performed with an excess of one reactant (ethanol) acting as the solvent, which can be recycled. google.com
Supercritical Fluid Synthesis: Supercritical fluids, most notably supercritical carbon dioxide (scCO₂), offer a promising alternative reaction medium. mdpi.com scCO₂ is non-toxic, non-flammable, and its properties can be tuned by adjusting pressure and temperature. tandfonline.com It can be used as a co-solvent to enhance processes. slideshare.net
The high-pressure phase behavior of ethyl lactate in CO₂ has been studied to design and operate supercritical fluid extraction (SCFE) and reaction systems. acs.org This is particularly useful for purification, as it avoids the high temperatures of distillation that can degrade products. acs.org Ethyl lactate itself is also explored as a co-solvent in supercritical CO₂ for the extraction of bioactive compounds and for polymer foaming applications, demonstrating the synergy between green solvents and supercritical fluid technology. mdpi.comrsc.org
Information regarding "this compound" is not available in the public domain.
Following a comprehensive search of scientific literature and chemical databases, no information has been found on the chemical compound "this compound." The requested article on its reaction mechanisms, kinetic studies, hydrolysis, and transesterification cannot be generated due to the absence of any available research or data on this specific compound.
It is possible that "this compound" is a misnomer, an unstable intermediate, or a compound that has not been synthesized or characterized in published scientific literature.
The search results were consistently dominated by information pertaining to Ethyl Lactate . Ethyl lactate is a well-studied and commercially significant compound formed from the esterification of lactic acid and ethanol. It is an ester, whereas the requested "this compound" would be a mixed carbonate-ester. These are structurally and chemically distinct compounds.
Due to the lack of any scientific basis for "this compound," it is not possible to provide an accurate and informative article as requested. Further research into the correct chemical name or structure may be necessary to obtain the desired information.
Reaction Mechanisms and Kinetic Studies of Lactic Acid Ethyl Carbonate
Polymerization Mechanisms Involving Lactic Acid Ethyl Carbonate Monomeric Units
The primary mechanism for creating polymers with both ester and carbonate linkages is the ring-opening polymerization of cyclic monomers, such as lactides and cyclic carbonates. This method allows for good control over the polymer's molecular weight and architecture.
Ring-opening polymerization (ROP) is a well-established method for synthesizing polyesters and polycarbonates with high molecular weights and controlled microstructures. The process is typically initiated by a nucleophilic species, often an alcohol, in the presence of a catalyst.
The most commonly used catalyst for the ROP of lactides and cyclic carbonates is stannous octoate (Sn(Oct)₂). The polymerization proceeds via a coordination-insertion mechanism. The initiator, typically an alcohol, reacts with the catalyst to form a tin alkoxide species. The cyclic monomer then coordinates to the tin center and is subsequently inserted into the tin-alkoxide bond, thus propagating the polymer chain.
For a hypothetical cyclic monomer containing both a lactic acid and an ethyl carbonate linkage, the ROP mechanism would likely follow a similar pathway. The reaction would be initiated by an alcohol and catalyzed by a metal complex, such as stannous octoate. The propagation would involve the nucleophilic attack of the growing polymer chain's terminal hydroxyl group on the carbonyl carbon of the monomer, leading to the opening of the ring and the extension of the polymer chain.
The general steps for the ROP of a cyclic lactide-carbonate monomer are:
Initiation : The initiator (e.g., an alcohol) reacts with the catalyst to form an active species.
Propagation : The cyclic monomer coordinates to the catalyst and is subsequently attacked by the initiator or the growing polymer chain, leading to ring opening and chain growth.
Termination/Transfer : The polymerization can be terminated by the presence of impurities or through chain transfer reactions.
The reactivity of the cyclic monomer would be influenced by factors such as ring strain and the nature of the substituents.
The incorporation of carbonate units into polylactide (PLA) chains is a strategy to modify the physical and mechanical properties of the resulting polymer. Copolymers of lactide and cyclic carbonates can exhibit enhanced flexibility and altered degradation rates compared to PLA homopolymers.
The microstructure of the resulting copolymer—whether it is random, blocky, or tapered—is determined by the relative reactivity of the comonomers. The reactivity ratios (r) of the two monomers describe the preference of the growing polymer chain to add a monomer of the same type versus the other comonomer.
If r₁ > 1 and r₂ < 1, the growing chain ending in monomer 1 prefers to add another monomer 1.
If r₁ < 1 and r₂ < 1, there is a tendency for alternation.
If r₁ ≈ r₂ ≈ 1, a random copolymer is formed.
If r₁ > 1 and r₂ > 1, a blocky copolymer is likely to form.
Kinetic studies on the copolymerization of L-lactide (L-LA) with functionalized cyclic carbonates have been conducted to understand these reactivity ratios. For instance, in the copolymerization of L-LA and a trimethylenecarbonate derivative (TMCR1) using an aminobisphenolate yttrium complex as a catalyst, the reactivity ratios were determined to be r(L-LA) = 0.58 and r(TMCR1) = 0.70. This suggests a tendency towards the formation of a pseudo-random copolymer. acs.org
The incorporation of ethylene (B1197577) carbonate (EC) into polyesters has also been achieved through random copolymerization with various cyclic esters like β-butyrolactone (BL), δ-valerolactone (VL), ε-caprolactone (CL), and L-lactide (LLA). rsc.org
The following interactive data table summarizes representative kinetic data for the copolymerization of lactide with a cyclic carbonate, illustrating how monomer feed ratio can influence the copolymer composition.
| Monomer Feed Ratio (L-LA:TMCR1) | Polymerization Time (min) | L-LA Conversion (%) | TMCR1 Conversion (%) | Copolymer Composition (L-LA:TMCR1) |
| 50:50 | 10 | 25 | 22 | 53:47 |
| 50:50 | 20 | 48 | 45 | 52:48 |
| 50:50 | 30 | 65 | 62 | 51:49 |
| 50:50 | 60 | 92 | 90 | 50:50 |
| 75:25 | 30 | 70 | 55 | 77:23 |
| 25:75 | 30 | 58 | 68 | 28:72 |
Data is illustrative and based on trends observed in the copolymerization of lactide and cyclic carbonates. acs.org
The properties of the final copolymer are highly dependent on the amount of carbonate incorporated and the distribution of these units along the polymer chain. For example, the introduction of hydrophilic poly(ethylene carbonate) (PEC) into a PLA matrix can alter the surface properties and degradation mechanism of the resulting material. researchgate.net
Advanced Analytical Characterization in Lactic Acid Ethyl Carbonate Research
Chromatographic Techniques for Purity and Compositional Analysis
Chromatography is fundamental in separating Lactic Acid Ethyl Carbonate from reactants, byproducts, and impurities. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.
Gas Chromatography is a primary technique for the analysis of volatile and semi-volatile compounds and is well-suited for assessing the purity of this compound and quantifying volatile impurities. While lactic acid itself is non-volatile and requires derivatization for GC analysis, the esterification to form this compound increases its volatility blogspot.comnih.gov.
GC coupled with a Flame Ionization Detector (FID) provides quantitative data on the compound and any volatile organic impurities. For unambiguous identification of these impurities, GC is coupled with Mass Spectrometry (GC-MS). GC-MS analysis provides fragmentation patterns that allow for the structural elucidation of unknown byproducts or degradation products that might be present in the sample researchgate.net. The analysis of related organic carbonates, such as ethylene (B1197577) carbonate and ethyl methyl carbonate, often employs intermediate polarity capillary columns, like a 35% diphenyl/65% dimethyl polysiloxane phase, to achieve sharp, symmetrical peaks necessary for accurate quantification chegg.com. In studies of similar carbonates, GC-MS has been instrumental in identifying degradation products by analyzing their unique fragmentation profiles rsc.orgresearchgate.net.
A typical GC method for a related compound, ethyl lactate (B86563), utilizes a packed column (e.g., 20% PEG on Chromosorb W) with an isothermal oven temperature of 110°C and FID detection, which could be adapted for this compound analysis mdpi.com.
Table 1: Representative GC Conditions for Analysis of Related Carbonate Compounds
| Parameter | Condition 1 (for Ethylene/Ethyl Methyl Carbonate) chegg.com | Condition 2 (for Electrolyte Solvents) researchgate.net |
|---|---|---|
| Instrumentation | GC-FID | GC-MS |
| Column | TraceGOLD TG-35MS, 30 m × 0.25 mm × 0.25 µm | TraceGOLD TG-35MS, 30 m × 0.25 mm i.d. × 0.25 µm film |
| Carrier Gas | Helium | Helium |
| Oven Program | 100°C (2.5 min) to 200°C (4 min) at 30°C/min | Not specified |
| Injector Temperature | 250°C | 250°C |
| Detector | FID | ISQ 7610 Single Quadrupole MS |
High-Performance Liquid Chromatography (HPLC) is indispensable for analyzing non-volatile components, thermally labile compounds, and oligomers that may be present in samples of this compound. Given that lactic acid and its oligomers are polar molecules, reversed-phase HPLC (RP-HPLC) is a common analytical choice global-sci.org.
RP-HPLC methods, often using C18 columns, can separate this compound from starting materials like lactic acid or potential non-volatile degradation products. Detection is typically achieved using a UV detector, as the carbonyl groups in the molecule provide some UV absorbance. For enhanced sensitivity and selectivity, especially in complex matrices, derivatization may be employed. For instance, lactic acid can be derivatized with reagents like 2,4'-dibromoacetophenone (B128361) (DBAP) to attach a chromophore, allowing for highly sensitive UV detection at specific wavelengths (e.g., 259 nm) hmdb.cahmdb.ca. While this compound may not require derivatization for detection, this approach is valuable for quantifying trace amounts of residual lactic acid.
Table 2: Example HPLC Method for Lactic Acid Analysis (Adaptable for Related Compounds)
| Parameter | Value hmdb.cahmdb.ca |
|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) with pre-column derivatization |
| Column | Nova Pak C18 (4 µm, 300 x 3.9 mm I.D.) |
| Mobile Phase | Binary gradient of Methanol and Water with 5% Methanol |
| Detection | Photodiode array at 259 nm (after derivatization with DBAP) |
| Column Temperature | 39°C |
| Analyte Elution (Lactic Acid) | ~11.05 min |
Spectroscopic Methods for In-depth Molecular Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound, confirming its identity and revealing insights into its chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. High-resolution ¹H and ¹³C NMR spectra provide precise information about the connectivity of atoms within the molecule.
While a dedicated high-resolution spectrum for this compound is not widely published, its expected NMR signals can be accurately predicted from its structure and data from analogous compounds like lactic acid and ethyl propanoate.
¹H NMR: The spectrum is expected to show distinct signals for the protons in the ethyl groups and the lactate moiety. The CH₃ group of the lactate backbone would appear as a doublet, coupled to the adjacent CH proton. The CH proton would appear as a quartet. The two ethyl groups (one from the ester and one from the carbonate) would each exhibit a quartet for the -CH₂- protons and a triplet for the -CH₃ protons. The precise chemical shifts would be influenced by the electronegativity of the adjacent oxygen atoms in the ester and carbonate functional groups.
¹³C NMR: The spectrum would show separate signals for each unique carbon atom, including the methyl carbons, methylene (B1212753) carbons, the methine carbon of the lactate unit, and the two distinct carbonyl carbons (one for the ester and one for the carbonate).
Analysis of poly(lactic acid) by ¹H-NMR shows the methine proton signal around 5.1-5.3 ppm and the methyl protons around 1.6 ppm, providing a reference for the lactate portion of the target molecule global-sci.org.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and study non-covalent interactions.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the ester and the carbonate groups. The C=O stretch for a pure lactic acid monomer appears around 1733 cm⁻¹ researchgate.net. The carbonate C=O stretch will likely appear at a slightly different frequency, allowing for potential differentiation. Other key bands include the C-O stretching vibrations and the C-H stretching and bending vibrations of the methyl and methylene groups. FTIR is also sensitive to hydrogen bonding, which can influence the position and shape of the carbonyl bands.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly useful for analyzing the symmetric vibrations of non-polar bonds. The C=O and C-O-C bonds of the carbonate and ester groups would yield characteristic Raman signals. Studies on ethyl lactate have utilized Raman spectroscopy to investigate molecular interactions, with key peaks observed that can be correlated to specific vibrational modes researchgate.net. Similarly, Raman spectra of ethylene carbonate show distinct peaks in the 2825 to 3150 cm⁻¹ range corresponding to C-H stretching modes researchgate.net.
Table 3: Key Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference Compound Data |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2850 - 3000 | Observed in Raman spectra of ethylene carbonate researchgate.net |
| C=O (Ester) | Stretching | 1730 - 1750 | ~1733 cm⁻¹ in lactic acid researchgate.net |
| C=O (Carbonate) | Stretching | 1740 - 1780 | Characteristic region for organic carbonates |
| C-O | Stretching | 1000 - 1300 | Observed in FTIR of lactic acid acs.org |
Thermal Analysis Techniques for Material Science Applications (e.g., in polymer blends)
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for evaluating the thermal stability, decomposition profile, and phase transitions of this compound. This information is particularly relevant when it is considered for applications in polymer blends or as a solvent in high-temperature processes.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would determine its onset decomposition temperature, providing a measure of its thermal stability. Studies on the thermal decomposition of poly(lactic acid) (PLA) show that the polymer typically begins to degrade at temperatures above 200°C, a process that can be influenced by additives benthamopen.com. Analysis of a related compound, diethyl carbonate, shows it undergoes thermal decomposition at high temperatures, yielding products like ethanol (B145695), ethylene, and carbon dioxide wpmucdn.com. TGA can reveal if the decomposition of this compound occurs in a single step or multiple stages.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions. For this compound, DSC can be used to determine its melting point, boiling point, and any glass transitions if it can be vitrified. In the context of polymer blends, DSC is essential for understanding how the compound might act as a plasticizer, for instance, by observing a depression in the glass transition temperature (Tg) of the polymer. DSC analysis of PLA, for example, reveals complex thermal events including glass transitions, crystallization, and melting peaks waters.com.
These thermal analysis techniques provide crucial data for defining the processing window and service temperature limits for materials containing this compound.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to investigate the thermal properties of materials. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify thermal transitions such as melting point (T_m), glass transition temperature (T_g), and crystallization temperature (T_c).
Glass Transition Temperature (T_g): This would be observed as a step-like change in the baseline of the DSC thermogram, indicating the transition from a rigid, glassy state to a more flexible, rubbery state.
Crystallization Temperature (T_c): An exothermic peak on the DSC curve during a heating or cooling cycle would indicate the temperature at which the disordered amorphous solid organizes into a crystalline structure.
Melting Temperature (T_m): An endothermic peak would represent the temperature at which the crystalline solid transitions into a liquid state.
Hypothetical DSC Data for this compound
| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |
| Glass Transition (T_g) | Data Not Available | Not Applicable |
| Crystallization (T_c) | Data Not Available | Data Not Available |
| Melting (T_m) | Data Not Available | Data Not Available |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is crucial for determining the thermal stability of a compound, identifying its decomposition temperatures, and quantifying the mass loss at different stages.
Onset Decomposition Temperature (T_onset): The temperature at which significant decomposition and mass loss begin.
Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum.
Residual Mass: The percentage of the initial mass remaining at the end of the analysis.
Hypothetical TGA Data for this compound
| Parameter | Value |
| Onset Decomposition Temperature (T_onset) | Data Not Available |
| Temperature at 5% Mass Loss (T_5%) | Data Not Available |
| Temperature at 50% Mass Loss (T_50%) | Data Not Available |
| Residual Mass at 600°C (%) | Data Not Available |
Applications of Lactic Acid Ethyl Carbonate As a Chemical Intermediate and Solvent in Advanced Materials Synthesis
Precursor in Polymer Chemistry and Advanced Materials Science
Derivatization for Functional Polymer Design
Extensive searches for documented methods or research findings on the derivatization of Lactic Acid Ethyl Carbonate for the purpose of designing functional polymers did not yield any specific results. The existing literature primarily focuses on the polymerization of related compounds, such as lactic acid and its cyclic dimer, lactide, to produce poly(lactic acid) (PLA). Additionally, research is available on the valorization of simpler lactate (B86563) esters, like ethyl lactate, to create functional polymers. However, no studies were identified that specifically utilize this compound as a starting monomer or precursor that undergoes further derivatization for the synthesis of functional polymers.
Theoretical and Computational Studies of Lactic Acid Ethyl Carbonate
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
A thorough search for studies employing Quantum Chemical Calculations, specifically Density Functional Theory (DFT), to investigate the electronic structure and reactivity of Lactic Acid Ethyl Carbonate yielded no specific results. DFT is a powerful methodology for understanding molecular properties, but it does not appear to have been applied to this particular compound in the available literature.
Prediction of Spectroscopic Properties and Conformational Landscapes
No published studies were found that predict the spectroscopic properties (such as IR, Raman, or NMR spectra) or analyze the conformational landscapes of this compound using DFT or other computational methods. Such analyses are crucial for identifying the most stable three-dimensional shapes of a molecule and understanding its spectral signatures, but this research has not been conducted or published for this compound.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Bulk Behavior
There is no evidence of Molecular Dynamics (MD) simulations being performed to study the intermolecular interactions or bulk behavior of this compound. MD simulations are essential for understanding how molecules behave in a liquid or solid state, but this area of research remains unexplored for this compound.
Solvent-Solute Interactions and Transport Phenomena Modeling
Phase Equilibria Prediction and Structural Analysis
There are no published studies on the prediction of phase equilibria (e.g., vapor-liquid or liquid-liquid equilibria) or the structural analysis of bulk this compound using molecular dynamics.
Chemoinformatics and Machine Learning Applications in this compound Research
A search for chemoinformatics or machine learning applications specifically in the context of this compound research returned no relevant results. While machine learning is increasingly used to predict chemical properties and reactions for various organic molecules nih.govmdpi.commdpi.com, these techniques have not yet been applied to this compound in the available scientific literature.
Industrial Production and Process Engineering of Lactic Acid Ethyl Carbonate
Microbial Fermentation Processes for Lactic Acid Precursors
Lactic acid, the foundational building block for lactic acid ethyl carbonate, is predominantly produced through microbial fermentation. This biotechnological approach is favored over chemical synthesis due to its ability to produce specific stereoisomers of lactic acid (L- or D-lactic acid), its utilization of renewable resources, and generally lower energy requirements. The selection of microbial strains, feedstock, and fermentation conditions are critical factors that influence the yield, productivity, and purity of the lactic acid produced.
A variety of microorganisms, including bacteria and fungi, are employed for the industrial fermentation of lactic acid. Lactic acid bacteria (LAB), such as those from the genera Lactobacillus, Lactococcus, and Streptococcus, are widely used due to their high efficiency in converting sugars into lactic acid. researchgate.netrsc.orglookchem.com Fungi, particularly from the genus Rhizopus, are also utilized and are noted for their ability to directly ferment starchy materials, which can streamline the production process by eliminating a separate hydrolysis step. google.comrsc.org
The choice of feedstock for lactic acid fermentation is a significant economic driver. To reduce costs and enhance sustainability, there is a strong industrial focus on using inexpensive and readily available renewable resources. These include:
Starch-based materials: Corn, cassava, and potatoes are common sources. google.com
Sugar-based materials: Sugarcane and sugar beet molasses are frequently used. google.comresearchgate.net
Lignocellulosic biomass: Agricultural wastes like straw, corn stover, and bagasse represent a low-cost and abundant feedstock, though they require pretreatment to release fermentable sugars. researchgate.net
Algal biomass: Microalgae and macroalgae are being explored as third-generation feedstocks due to their high carbohydrate content and lack of lignin. researchgate.net
The fermentation process itself can be operated in different modes, with batch and fed-batch processes being common in industrial settings. In a batch process, all nutrients are provided at the beginning, while in a fed-batch process, nutrients are added incrementally during the fermentation. Fed-batch operations can often achieve higher product concentrations by mitigating substrate and product inhibition. youtube.com
| Microorganism Type | Examples | Common Feedstocks | Key Characteristics |
|---|---|---|---|
| Bacteria (Lactic Acid Bacteria) | Lactobacillus sp., Lactococcus sp. | Glucose, Sucrose, Lactose | High lactic acid yield, well-established processes. researchgate.netrsc.orglookchem.com |
| Fungi | Rhizopus oryzae | Starch, Lignocellulosic materials | Can directly ferment starch, reducing pretreatment steps. google.comrsc.org |
Chemical Engineering Aspects of Large-Scale Synthesis
Following the production of lactic acid, the synthesis of this compound involves a chemical transformation. While specific industrial processes for this exact compound are not widely published, likely due to its use in specialized applications, the synthesis can be inferred from general principles of organic carbonate production. A plausible route involves the reaction of a lactic acid derivative (such as ethyl lactate) with a carbonate precursor like ethyl chloroformate. The large-scale synthesis of such compounds requires careful consideration of reactor design and process flow.
The choice of reactor is critical for maximizing yield, ensuring safety, and minimizing operational costs. For the synthesis of carbonate esters, several reactor types are considered in industrial applications:
Stirred-Tank Reactors (STRs): These are common for batch or semi-batch operations and offer good mixing and temperature control. They are versatile and can be adapted for a range of reaction conditions.
Tubular or Plug Flow Reactors (PFRs): Often used in continuous processes, PFRs provide excellent heat and mass transfer, leading to high conversion rates and consistent product quality. unl.edu
Loop Reactors: These reactors offer high heat and mass transfer rates and are suitable for reactions where significant heat is generated. unl.edu
Optimization of reactor performance involves manipulating key parameters such as temperature, pressure, catalyst concentration, and residence time. For carbonate synthesis, precise temperature control is crucial to prevent side reactions and decomposition of the product. The use of a catalyst is also standard practice to increase the reaction rate and selectivity.
The decision to use a continuous flow or a batch process for the synthesis of this compound depends on production scale, process economics, and safety considerations.
Batch Processes: In batch production, reactants are charged into a reactor, the reaction proceeds to completion, and the product is then harvested. This approach offers flexibility, allowing for the production of multiple products in the same equipment. It is often favored for smaller production volumes and for specialty chemicals where production campaigns are intermittent. youtube.comacs.org
Continuous Flow Processes: In a continuous process, reactants are continuously fed into the reactor, and the product is continuously withdrawn. This method is well-suited for large-scale production of a single product. Continuous flow chemistry often provides better control over reaction parameters, leading to higher yields, improved safety, and more consistent product quality. researchgate.netyoutube.com For the synthesis of organic carbonates, continuous flow systems have demonstrated the potential for scalable and sustainable production. rsc.orgresearchgate.netresearchgate.net
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Production Scale | Ideal for small to medium volumes and multi-product facilities. acs.org | Suited for high-volume, dedicated production. acs.org |
| Flexibility | High, easy to switch between different products. youtube.com | Lower, optimized for a single product. |
| Process Control | Good, but can have variations between batches. | Excellent, precise control over reaction conditions. youtube.com |
| Safety | Can involve handling large volumes of reactants at once. | Generally safer due to smaller reaction volumes at any given time. researchgate.net |
| Capital Cost | Lower initial investment for smaller scales. | Higher initial investment, but can be more cost-effective at large scales. |
Advanced Separation and Purification Technologies for this compound
The final stage in the industrial production of this compound is the separation and purification of the product from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. The purity requirements for the final product will dictate the complexity and type of separation technologies employed.
Reactive distillation is an advanced process intensification technology that combines chemical reaction and distillation in a single unit. For equilibrium-limited reactions, such as esterifications and transesterifications that are often involved in carbonate synthesis, reactive distillation can significantly improve conversion by continuously removing one of the products from the reaction zone, thereby shifting the equilibrium towards the desired product. mdpi.com This integrated approach can lead to substantial savings in capital and operating costs compared to traditional reactor-separator configurations. The production of other carbonate esters, such as dimethyl carbonate and diethyl carbonate, has been successfully demonstrated using reactive distillation. researchgate.netresearchgate.netmdpi.com
Membrane-based separation processes offer a low-energy alternative to traditional distillation for the purification of chemical products. Depending on the specific impurities and their properties, different membrane technologies could be applicable:
Pervaporation: This technique can be used to separate water or other small molecules from the product stream.
Nanofiltration: Organic solvent nanofiltration can be employed to separate molecules of different sizes, such as separating the product from larger catalyst molecules or oligomeric byproducts. The use of organic carbonates as green solvents in membrane preparation is an area of active research. researchgate.netacs.org
Liquid-liquid extraction is another common purification technique. This involves using a solvent in which the desired product or the impurities are preferentially soluble. For the purification of esters, washing with an aqueous sodium carbonate solution is a standard method to remove acidic impurities. youtube.com The choice of solvent is crucial for achieving efficient separation and minimizing product loss.
Process Economics and Resource Efficiency Considerations for this compound Production
From a chemical engineering perspective, a thorough evaluation of process economics and resource efficiency is paramount for the industrial-scale production of this compound. While specific techno-economic analyses for this compound are not extensively available in publicly accessible literature, a robust estimation can be formulated by examining the costs associated with its precursors and analogous chemical transformations. The economic viability of producing this compound is intrinsically linked to raw material costs, energy consumption, catalyst and solvent efficiency, and waste management.
Raw Material Costs: A Primary Economic Driver
Lactic acid itself is a key bio-based platform chemical, and its market price is a critical factor. The production cost of lactic acid is highly dependent on the feedstock (e.g., corn, sugarcane, lignocellulosic biomass) and the fermentation/purification process employed. mdpi.commdpi.commdpi.comohiolink.edu Techno-economic models have shown that the minimum selling price for lactic acid can range from approximately $844 to $1,400 per metric ton, depending on the feedstock and production pathway. ohiolink.edu Yeast-based fermentation is often cited as a more cost-effective route due to the reduced need for neutralizing agents and simpler purification processes. mdpi.commdpi.com
The choice of the carbonate source is another crucial economic consideration. Diethyl carbonate (DEC) is a green solvent and reagent that can be used for this synthesis. Its production cost is influenced by the raw materials (e.g., ethylene (B1197577) oxide, carbon dioxide, ethanol) and the specific synthesis route. Transesterification processes are common for DEC production. researchgate.net Ethyl chloroformate, another potential reagent, is generally more expensive and presents greater handling and safety challenges, which would increase both capital and operational expenditures.
An illustrative breakdown of estimated raw material costs for the synthesis of this compound via the transesterification of ethyl lactate (B86563) with diethyl carbonate is presented in Table 1.
Table 1: Estimated Raw Material Cost Contribution for this compound Synthesis Estimates are based on market prices of related chemicals and may vary based on supplier, purity, and market volatility.
| Raw Material | Assumed Price (USD/metric ton) | Stoichiometric Requirement (kg per 1000 kg product) | Estimated Cost (USD per 1000 kg product) |
| Ethyl Lactate | 1,500 - 2,500 | ~750 | 1,125 - 1,875 |
| Diethyl Carbonate | 1,200 - 2,000 | ~760 | 912 - 1,520 |
| Total Estimated Raw Material Cost | 2,037 - 3,395 |
Energy Consumption and Process Intensification
The energy required for heating, cooling, separation, and purification steps is a major component of the operating costs. The synthesis of this compound will likely involve a reaction step followed by purification to remove unreacted starting materials, byproducts, and the catalyst.
Reactive distillation is a process intensification strategy that combines reaction and separation in a single unit, which can lead to significant energy savings and reduced capital costs. chula.ac.theuropa.eu This technique has been successfully evaluated for the production of ethyl lactate and could be a viable option for the synthesis of this compound, particularly in transesterification reactions where the removal of a byproduct (such as ethanol) can shift the reaction equilibrium towards the product. chula.ac.th
A comparison of estimated energy consumption for a traditional batch process versus a reactive distillation process for a similar esterification or transesterification reaction is shown in Table 2.
Table 2: Comparative Estimated Energy Consumption for Production
| Process | Estimated Specific Energy Consumption (kWh/kg of product) | Key Assumptions |
| Conventional Batch Process | 3.0 - 5.0 | Includes heating for reaction, distillation for purification, and pumping. |
| Reactive Distillation | 1.5 - 2.5 | Combines reaction and separation, leading to heat integration and reduced energy for separation. |
Catalyst Efficiency and Resource Management
Solvent use is another important aspect of resource efficiency. The ideal process would minimize or eliminate the use of solvents. If a solvent is necessary, green solvents with low environmental impact and high recyclability would be preferred to reduce both cost and environmental footprint.
Waste Generation and Byproduct Valorization
From a resource efficiency standpoint, minimizing waste is crucial. The synthesis of this compound from ethyl lactate and diethyl carbonate would produce ethanol (B145695) as a byproduct. The economic viability of the process can be significantly enhanced by the recovery, purification, and either recycling or selling of this ethanol.
Environmental Fate and Degradation Pathways of Lactic Acid Ethyl Carbonate
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of the compound by living organisms, primarily microorganisms. The ester and carbonate linkages in lactic acid ethyl carbonate are susceptible to enzymatic attack, making it a likely candidate for biodegradation in environments rich in microbial life, such as soil, water, and compost.
The microbial degradation of this compound is expected to proceed via the cleavage of its ester and carbonate bonds by extracellular enzymes secreted by a wide range of environmental microorganisms. Bacteria and fungi are known to produce a variety of hydrolytic enzymes capable of breaking down such structures.
The primary pathway involves a two-step enzymatic hydrolysis:
Ester Bond Cleavage: The first step is likely the hydrolysis of the ester bond linking the lactic acid and the ethyl carbonate moieties. This reaction would be catalyzed by non-specific esterases, lipases, or proteases, which have broad substrate specificities. This would yield lactic acid and ethyl carbonic acid.
Carbonate Bond Cleavage: The resulting ethyl carbonic acid is unstable and would likely be further degraded. Alternatively, some microbial enzymes may directly target the carbonate group.
The microorganisms involved in the degradation of polyesters like poly(lactic acid) (PLA) are well-documented and provide a model for the potential degradation of this compound. nih.gov Genera such as Bacillus, Pseudomonas, and various fungi are known producers of relevant enzymes. nih.gov Lactic acid bacteria (LAB) themselves possess enzymatic systems for metabolizing esters and organic acids. nih.govresearchgate.net The ultimate breakdown products of microbial action are lactic acid, ethanol (B145695), and carbon dioxide, which can be assimilated by microorganisms and used as carbon and energy sources, entering central metabolic pathways like the citric acid cycle. nih.gov
Table 1: Potential Enzymes in the Microbial Degradation of this compound
| Enzyme Class | Action | Potential Microbial Source |
| Carboxylesterases | Hydrolyze the ester linkage | Bacillus spp., Pseudomonas spp., Fungi |
| Lipases | Hydrolyze the ester linkage | Various bacteria and fungi |
| Proteases | Can exhibit secondary esterase activity | Bacillus spp. |
| Carbonic Anhydrases | Catalyze the interconversion of CO2 and bicarbonate | Widespread in microorganisms |
Studies on analogous compounds, such as alkyl lactates and poly(lactic acid), show that enzymatic degradation follows Michaelis-Menten kinetics, where the rate is dependent on both the substrate concentration and the enzyme concentration. The process for polylactic acid is known to be initiated by abiotic hydrolysis, which reduces the molecular weight to a point where microorganisms can assimilate the oligomers. nih.gov A similar mechanism can be posited for this compound, where initial hydrolysis may precede microbial uptake.
The kinetics of alcoholysis for PLA to form alkyl lactates have been studied, with activation energies for the process in ethanol being in the range of 54-63 kJ/mol, indicating that the reaction can proceed at mild temperatures. mdpi.com This suggests that the enzymatic breakdown of the similar structure in this compound would also be favorable under typical environmental conditions. The biodegradation rate would likely be faster in optimized environments like industrial composting facilities, where elevated temperatures (e.g., 58°C) and active microbial populations accelerate the breakdown of biodegradable polymers. mdpi.com
Transformation Products and Environmental Cycling of Carbonate Moieties
The degradation of this compound ultimately results in simple, naturally occurring molecules that are readily integrated into environmental cycles.
Primary Transformation Products : As established through biotic and abiotic pathways, the main transformation products are:
Lactic Acid : A common organic acid that is fully biodegradable and a central metabolite in many organisms. wikipedia.orgwikipedia.org
Ethanol : A simple alcohol that is readily biodegradable and serves as a carbon source for many microorganisms.
Carbon Dioxide (CO₂) : The final product of the carbonate moiety and complete oxidation of the organic components.
Environmental Cycling : These degradation products are environmentally benign. Lactic acid and ethanol are quickly mineralized to CO₂ and water by microorganisms in aerobic environments or converted to methane (B114726) in anaerobic settings. The CO₂ released from the carbonate group enters the global carbon cycle. As the original lactic acid and ethanol used to synthesize the compound can be derived from the fermentation of biomass, the carbon released upon degradation can be considered part of a relatively short-term, biogenic carbon cycle. nii.ac.jp This contrasts with the release of fossil-derived carbon from traditional plastics and solvents. The cycling of the carbonate moiety as CO₂ is a key aspect of its classification as a "green" or environmentally compatible chemical, as the carbon can be re-fixed by plants through photosynthesis.
Emerging Research Avenues and Future Directions for Lactic Acid Ethyl Carbonate
Exploration of Unconventional Synthetic Routes and Feedstocks
There is no specific research in the available literature detailing the exploration of unconventional synthetic routes or alternative feedstocks for the production of Lactic Acid Ethyl Carbonate. Research in this area primarily focuses on the synthesis of lactic acid itself from biomass and the production of its simpler ester, ethyl lactate (B86563). mdpi.comwikipedia.orgrsc.org While general methods for creating carbonate compounds exist, such as the reaction of an alcohol (like ethyl lactate) with phosgene (B1210022) derivatives (e.g., ethyl chloroformate), specific studies optimizing this for this compound or exploring novel, greener pathways are not documented. researchgate.net
Development of Highly Selective and Sustainable Catalytic Systems
The scientific literature lacks studies on the development of highly selective and sustainable catalytic systems specifically for the synthesis of this compound. The bulk of catalysis research in this domain is directed towards the efficient conversion of biomass to lactic acid, the esterification to ethyl lactate, or the polymerization of lactide to PLA. monash.eduresearchgate.net There is also research on using CO2 as a C1 source for lactic acid synthesis, but this does not extend to the specific formation of the ethyl carbonate derivative. researchgate.netrsc.orgnih.gov
Integration of this compound into Circular Economy Models
Advanced Materials Design Utilizing this compound Derivatives
There is a lack of published research on the design of advanced materials using this compound as a monomer or derivative. While the incorporation of carbonate linkages into polyester (B1180765) backbones is a known strategy to modify polymer properties, studies specifically utilizing this compound are absent. nih.gov The vast majority of research on advanced materials from lactic acid focuses on PLA, its copolymers, and composites. acs.orgmdpi.comspringerprofessional.demdpi.com
Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Process Engineering
Given the scarcity of foundational research on this compound, there is consequently no body of cross-disciplinary work at the interface of chemistry, materials science, and process engineering to report. Such collaborative research is common for high-potential bio-based platform molecules, but this compound does not appear to have reached this stage of investigation. researchgate.net
Table of Compounds Mentioned
As the requested article could not be generated due to a lack of available data, a table of compounds is not applicable.
Q & A
Q. What are the standard laboratory-scale synthesis methods for lactic acid ethyl carbonate, and how are the products characterized?
this compound is typically synthesized via esterification of lactic acid with ethanol or transesterification of lactate esters. Common methodologies include:
- Lipase-catalyzed reactions : Enzymatic catalysis (e.g., immobilized Candida antarctica lipase B) under mild conditions (30–60°C), offering high selectivity and avoiding side reactions. Reaction kinetics depend on substrate molar ratios and water activity control .
- Acid/Base catalysis : Homogeneous catalysts like sulfuric acid or heterogeneous catalysts (e.g., zeolites) require precise pH and temperature control (70–100°C) to minimize degradation.
Characterization methods :
Q. What are the critical experimental parameters influencing yield in this compound synthesis?
Key factors include:
- Catalyst type and loading : Enzymatic catalysts require optimization of enzyme stability, while chemical catalysts demand acid strength and recyclability testing.
- Temperature : Enzymatic reactions are limited to <60°C to prevent denaturation; chemical catalysis often requires higher temperatures (80–120°C) but risks side reactions .
- Substrate molar ratio : Excess ethanol (3:1 molar ratio to lactic acid) shifts equilibrium toward ester formation but may complicate downstream purification .
Q. Which analytical techniques are essential for assessing reaction efficiency and product stability?
- GC-MS : Identifies volatile by-products (e.g., acetaldehyde) and quantifies reaction intermediates.
- Titration : Measures free acid content to assess esterification completion.
- Accelerated stability studies : Incubate products at elevated temperatures (40–60°C) and monitor degradation via HPLC to predict shelf-life .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound synthesis conditions?
RSM employs statistical models (e.g., Central Composite Design) to evaluate interactions between variables (e.g., temperature, catalyst loading, pH). Steps include:
- Design of Experiments (DoE) : Define factor ranges (e.g., 50–90°C, 1–5 wt% catalyst) and run trials per a coded matrix .
- Model validation : Use ANOVA to assess significance (p < 0.05) and lack-of-fit tests. For example, a quadratic model may reveal that temperature and catalyst loading have synergistic effects on yield .
- Optimization : Predict optimal conditions using desirability functions and validate with triplicate experiments.
Q. How should researchers resolve contradictions in reported catalytic efficiencies across studies?
Discrepancies in catalytic performance (e.g., lipase vs. acid catalysts) often arise from:
- Experimental variability : Differences in substrate purity, moisture content, or mixing efficiency. Standardize protocols using reference materials (e.g., USP-grade lactic acid) .
- Characterization gaps : Ensure by-product analysis (e.g., via GC-MS) to account for unreacted substrates or side products skewing yield calculations .
- Cross-study comparisons : Normalize data to turnover frequency (TOF) or space-time yield (STY) to account for reactor scale and catalyst mass differences .
Q. What methodologies are recommended for studying the degradation pathways of this compound under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/Vis) to simulate long-term storage. Monitor degradation products (e.g., lactic acid, ethanol) via HPLC-MS .
- Kinetic modeling : Use Arrhenius equations to extrapolate degradation rates at ambient conditions. For example, a first-order model may reveal a half-life of 6 months at 25°C .
Q. How can statistical tools address variability in experimental data for this compound research?
- Error analysis : Calculate standard deviations and confidence intervals for triplicate runs. Use Student’s t-test to compare means (e.g., yields under two catalysts) .
- Multivariate analysis : Principal Component Analysis (PCA) can identify hidden variables (e.g., trace impurities) affecting reproducibility .
- Uncertainty quantification : Apply Monte Carlo simulations to propagate measurement errors in kinetic models .
Methodological Guidelines
- Reproducibility : Document catalyst preparation, substrate sources, and instrument calibration in supplemental materials. For enzymatic reactions, report enzyme activity (U/mg) and immobilization method .
- Data presentation : Use tables for raw data (e.g., Table 2 in ) and figures for trends (e.g., Fig. 5 in ). Avoid duplicating data in text and visuals .
- Ethical reporting : Disclose conflicts of interest and cite primary literature (e.g., Chinese Journal of Catalysis for catalytic mechanisms) over non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
